3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine
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Overview
Description
3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine is an organic compound belonging to the class of acridines. Acridines are organic compounds containing the acridine moiety, a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring . This compound has a molecular formula of C18H19ClN2 and a molecular weight of 298.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine involves multiple steps, starting from the appropriate precursors. The key steps include:
Formation of the Cycloocta[B]Quinoline Core: This involves the cyclization of suitable precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 3-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Ethylation: Introduction of the ethyl group at the 9-position using ethylating agents such as ethyl iodide in the presence of a base.
Reduction: Reduction of specific functional groups to achieve the desired hexahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 3-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of fully reduced hexahydro derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine involves its interaction with specific molecular targets. One known target is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . By inhibiting this enzyme, the compound can increase acetylcholine levels, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
Chloroquinoline: Similar structure with a chlorine atom on the quinoline ring.
4-Aminoquinoline: Contains an amino group at the 4-position of the quinoline ring.
Uniqueness
3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine is unique due to its specific substitution pattern and the presence of the hexahydro and methanocycloocta moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19ClN2 |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
(1S,13S)-7-chloro-15-ethyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine |
InChI |
InChI=1S/C18H19ClN2/c1-2-10-5-11-7-12(6-10)17-16(8-11)21-15-9-13(19)3-4-14(15)18(17)20/h3-5,9,11-12H,2,6-8H2,1H3,(H2,20,21)/t11-,12+/m0/s1 |
InChI Key |
QTPHSDHUHXUYFE-NWDGAFQWSA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
Canonical SMILES |
CCC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
Synonyms |
huprine X |
Origin of Product |
United States |
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